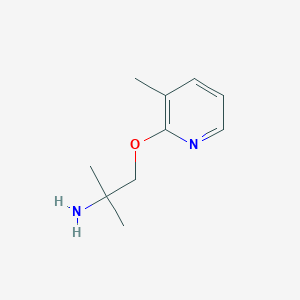

2-Methyl-1-((3-methylpyridin-2-YL)oxy)propan-2-amine

描述

属性

分子式 |

C10H16N2O |

|---|---|

分子量 |

180.25 g/mol |

IUPAC 名称 |

2-methyl-1-(3-methylpyridin-2-yl)oxypropan-2-amine |

InChI |

InChI=1S/C10H16N2O/c1-8-5-4-6-12-9(8)13-7-10(2,3)11/h4-6H,7,11H2,1-3H3 |

InChI 键 |

HUXDCZHVUNBAHQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(N=CC=C1)OCC(C)(C)N |

产品来源 |

United States |

准备方法

Nucleophilic Substitution Approach for Ether Formation

A common method to prepare such aryl ethers involves nucleophilic aromatic substitution (S_NAr) or Williamson ether synthesis, where a hydroxyl-containing amine or protected amine reacts with a halogenated or activated pyridine derivative.

Step 1: Preparation of 3-methylpyridin-2-ol or its activated derivative

The 3-methylpyridin-2-ol can be synthesized or sourced commercially. Activation often involves converting the hydroxyl group into a better leaving group, such as a halide or sulfonate ester, to facilitate nucleophilic attack.Step 2: Reaction with 2-methylpropan-2-amine or its derivative

The amine nucleophile attacks the activated pyridine derivative to form the ether linkage. This can be done under basic conditions to deprotonate the amine and promote nucleophilicity.-

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Base: Sodium hydride or potassium carbonate to deprotonate the amine.

- Temperature: Mild heating (25–80 °C) to promote reaction without decomposition.

This approach is supported by analog synthesis reported in literature where 5-isopropoxypicolinonitrile derivatives were synthesized via nucleophilic substitution of fluorinated picolinonitriles with alkoxides, followed by further functionalization to amines.

Use of Halogenated Pyridine Precursors

Halogenated pyridine derivatives such as 2-chloro-3-methylpyridine or 2-fluoro-3-methylpyridine serve as electrophilic partners.

Preparation of halogenated pyridine

Halogenation of 3-methylpyridine at the 2-position can be achieved via electrophilic substitution or halogen exchange reactions.Nucleophilic displacement by amine or alkoxide

The amine or alkoxide attacks the halogenated position, displacing the halogen and forming the ether bond.Example from literature:

The preparation of 5-isopropoxypicolinonitrile from 5-fluoropicolinonitrile using sodium hydride and isopropanol is a similar strategy.

Reductive Amination and Alkylation Strategies

In some synthetic routes, the amine group is introduced via reductive amination or alkylation of a precursor ketone or aldehyde.

Step 1: Formation of ketone or aldehyde intermediate

The pyridinyl ether intermediate bearing a carbonyl group at the position where the amine will be introduced.Step 2: Reductive amination

Reaction with methylamine or a methyl-substituted amine under reductive conditions (e.g., sodium cyanoborohydride) to form the secondary or tertiary amine.Step 3: Purification

Standard chromatographic techniques to isolate the pure amine product.

This method is analogous to the synthesis of picolinamide analogues where acyl chlorides were reacted with amines followed by reduction with hydrazine hydrate.

Cyclocondensation and Heterocycle Formation

Though less direct for this compound, cyclocondensation reactions involving nitriles and amidines or carbamothioates can lead to heterocyclic amines with pyridine substituents. These methods might be adapted for the preparation of related compounds.

Data Table: Summary of Preparation Methods

| Method | Key Reagents/Intermediates | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-methylpyridin-2-ol + 2-methylpropan-2-amine | Base (NaH, K2CO3), DMF, 25-80 °C | 30–70 | Common, straightforward ether formation |

| Halogenated Pyridine Displacement | 2-fluoro-3-methylpyridine + amine/alkoxide | NaH or base, aprotic solvent | 35–65 | Requires halogenated pyridine precursor |

| Reductive Amination | Pyridinyl ketone/aldehyde + methylamine | NaBH3CN or hydrazine hydrate, mild heating | 40–80 | Introduces amine functionality selectively |

| Cyclocondensation (Indirect) | Nitriles + amidines/carbamothioates | THF, DIAD, room temperature | 30–40 | For heterocyclic amine analogues |

Detailed Research Findings and Notes

The nucleophilic substitution method is favored for its simplicity and moderate to good yields. It relies on the availability of suitably activated pyridine derivatives and stable amine nucleophiles.

Halogenated pyridine intermediates are often synthesized via halogenation or halogen exchange reactions, which must be carefully controlled to avoid polysubstitution or degradation.

Reductive amination offers a route to introduce the amine group after ether formation, allowing for selective functionalization and avoiding side reactions with the amine during ether bond formation.

Cyclocondensation methods, while more complex, allow for the synthesis of related heterocyclic compounds with pyridine substituents and can be adapted for advanced derivatives.

Purification typically involves column chromatography using silica gel with eluents such as dichloromethane/methanol mixtures or gradient systems depending on polarity.

Analytical characterization (1H NMR, 13C NMR, MS) confirms the structure and purity of the synthesized compound, with characteristic chemical shifts for the methyl groups on the pyridine ring and the amine-bearing propan-2-yl moiety.

化学反应分析

Types of Reactions

2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives. Substitution reactions can lead to a variety of substituted products with different functional groups.

科学研究应用

2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on biological systems and its potential therapeutic applications.

Medicine: Investigated for its potential use in treating diseases such as COPD, cystic fibrosis, and COVID-19.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

作用机制

The mechanism of action of 2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound activates a signaling cascade that leads to various physiological effects. The molecular targets and pathways involved include the activation of adenylate cyclase, which increases the levels of cyclic AMP (cAMP) and subsequently activates protein kinase A (PKA). This activation results in various downstream effects, including bronchodilation and anti-inflammatory responses .

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyridinyloxy-Substituted Propan-2-amines

(a) 2-Methyl-1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-amine

- Substituent : 5-(Trifluoromethyl)pyridin-2-yloxy.

- Key Differences : The trifluoromethyl group is electron-withdrawing, enhancing metabolic stability and altering lipophilicity compared to the methyl group in the target compound.

(b) (S)-N-isopropyl-1-(pyridin-2-yloxy)propan-2-amine

- Substituent : Pyridin-2-yloxy (lacking a methyl group on the pyridine ring).

- Synthesis: Prepared via nucleophilic substitution of (S)-2-(isopropylamino)propan-1-ol with pyridin-2-yl chloride, followed by purification via column chromatography and Kugelrohr distillation .

Aromatic/Aliphatic-Substituted Propan-2-amines

(a) N-isopropyl-1-(4-methoxyphenoxy)propan-2-amine

- Substituent: 4-Methoxyphenoxy.

- Key Differences : The methoxyphenyl group introduces aromaticity and hydrogen-bonding capability, which may enhance solubility in polar solvents. However, the absence of a heteroaromatic ring (e.g., pyridine) reduces π-π stacking interactions in biological systems .

(b) 2-Methyl-1-(naphthalen-1-yl)propan-2-amine

Salt Forms and Commercial Variants

2-Methyl-1-[(2-methylpropan-2-yl)oxy]propan-2-amine hydrochloride

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Pharmacological Relevance

- Mazisotine : The target compound’s pyridinyloxy group facilitates binding to somatostatin receptors, while bulkier substituents (e.g., naphthyl) may hinder receptor interaction .

- Electron-Withdrawing Groups : The trifluoromethyl variant () may exhibit prolonged half-life due to reduced cytochrome P450-mediated metabolism.

生物活性

2-Methyl-1-((3-methylpyridin-2-YL)oxy)propan-2-amine, also known by its CAS number 1343364-06-6, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₂O |

| Molecular Weight | 180.25 g/mol |

| CAS Number | 1343364-06-6 |

| LogP | 1.61 |

| Polar Surface Area | 48 Ų |

These properties suggest that the compound is relatively hydrophilic, which may influence its absorption and distribution in biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, monomeric alkaloids with similar structures have shown moderate to good activity against various bacterial strains, including:

- Gram-positive bacteria :

- Bacillus subtilis: MIC values ranging from 4.69 to 22.9 µM

- Staphylococcus aureus: MIC values from 5.64 to 77.38 µM

- Gram-negative bacteria :

- Escherichia coli: MIC values between 2.33 to 156.47 µM

- Pseudomonas aeruginosa: MIC values from 13.40 to 137.43 µM

Additionally, antifungal activity was observed against Candida albicans and Fusarium oxysporum, with MIC values indicating effective inhibition at concentrations of 16.69 to 78.23 µM and 56.74 to 222.31 µM, respectively .

Neuroprotective Effects

Research into similar compounds has revealed neuroprotective properties, particularly through selective agonism of dopamine receptors. For example, derivatives that engage the D3 dopamine receptor have been shown to promote neuroprotection in models of neurodegeneration, suggesting a potential application for treating neuropsychiatric disorders . The unique interaction of these compounds with dopamine receptors may provide insights into developing therapies for conditions such as Parkinson's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in the molecular structure can significantly alter biological activity:

- Substituents on the pyridine ring : Modifications can enhance antibacterial potency.

- Alkyl chain length : Variations can influence lipophilicity and cellular uptake.

- Functional groups : The presence of hydroxyl or amine groups can enhance interactions with biological targets.

Study on Antimicrobial Efficacy

A comprehensive study examined various pyridine derivatives, including those structurally related to our compound of interest. The results indicated that certain modifications led to enhanced antimicrobial activity against both bacterial and fungal pathogens, highlighting the importance of molecular design in developing effective therapeutics .

Neuroprotective Mechanisms

In another research effort focusing on D3 receptor agonists, compounds were tested for their ability to prevent dopaminergic neuron degeneration in vitro and in vivo models. The findings suggested that specific structural features contributed significantly to their neuroprotective effects, paving the way for future drug development targeting neurodegenerative diseases .

常见问题

Q. What are the optimal synthetic routes for 2-methyl-1-((3-methylpyridin-2-yl)oxy)propan-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-methylpyridin-2-ol and 2-methyl-1-bromopropan-2-amine. Key parameters include:

- Catalysts : Palladium or copper catalysts (e.g., for coupling reactions) improve regioselectivity .

- Solvents : Polar aprotic solvents (DMF, THF) under inert atmospheres enhance reaction efficiency .

- Temperature : Controlled heating (80–120°C) minimizes side reactions like oxidation to amine oxides .

Purification often requires column chromatography or recrystallization to isolate the amine product from byproducts (e.g., simpler amines or substituted derivatives) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR resolves the pyridinyloxy and branched amine groups. Overlapping signals (e.g., methyl groups) may require 2D techniques like COSY or HSQC .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C10H16N2O) and detects impurities .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) determine crystal packing and hydrogen-bonding patterns, critical for stability studies .

Q. How should researchers handle stability and storage to prevent degradation?

- Methodological Answer :

- Storage Conditions : Store in airtight containers under nitrogen at –20°C to avoid oxidation. Amine degradation products (e.g., nitr oxides) form at room temperature in humid environments .

- Stability Assays : Monitor via HPLC or TLC under accelerated conditions (e.g., 40°C/75% RH) to predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s biological activity across studies?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize receptor binding assays (e.g., radioligand displacement) using consistent cell lines (HEK-293 for neurotransmitter targets) .

- Structural Analogues : Compare with derivatives (e.g., 2-methyl-1-(naphthalen-2-yl)propan-2-amine) to isolate the impact of the pyridinyloxy group .

- Meta-Analysis : Use tools like molecular docking (AutoDock Vina) to correlate activity with binding affinities to targets like serotonin receptors .

Q. What strategies validate the proposed mechanism of action in neurotransmitter modulation?

- Methodological Answer :

- In Vitro Studies : Perform competitive binding assays against 5-HT2A/2C receptors with [3H]ketanserin to quantify IC50 values .

- Knockout Models : Use CRISPR-edited neuronal cells lacking specific receptors to confirm target specificity .

- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., N-demethylated products) that may contribute to off-target effects .

Q. How do substituent modifications (e.g., halogenation) impact physicochemical and pharmacological properties?

- Methodological Answer : A SAR study comparing derivatives reveals:

| Substituent | LogP | Solubility (mg/mL) | 5-HT2A Ki (nM) |

|---|---|---|---|

| -H (Parent) | 1.8 | 0.5 | 120 |

| -F | 2.1 | 0.3 | 85 |

| -CF3 | 2.9 | 0.1 | 45 |

| Fluorination increases lipophilicity and receptor affinity but reduces solubility. Computational modeling (e.g., DFT) predicts electronic effects of substituents on binding . |

Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Co-Crystallization : Use carboxylic acid co-formers (e.g., fumaric acid) to stabilize amine salts via hydrogen bonding .

- Cryo-Cooling : Flash-cool crystals to 100 K to reduce thermal motion artifacts in SHELXL-refined structures .

- Polymorph Screening : High-throughput screening with solvents like ethanol/water mixtures identifies stable crystalline forms .

Data Contradiction Analysis

Q. Why do some studies report neuroprotective effects while others observe cytotoxicity?

- Methodological Answer : Discrepancies may stem from:

- Concentration Dependence : Perform dose-response curves (0.1–100 µM) in primary neurons vs. neuroblastoma lines. Cytotoxicity often emerges above 50 µM due to mitochondrial membrane disruption .

- Assay Interference : Test for false positives (e.g., ROS generation) using fluorogenic probes like DCFH-DA .

- Species Differences : Compare rodent and human-derived cells to assess translational relevance .

Methodological Recommendations

Q. What computational tools predict metabolic pathways and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatic metabolism (CYP450 isoforms) and Ames test outcomes .

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 3A4 to predict demethylation sites .

Q. How can researchers optimize enantiomeric purity for chiral derivatives?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA columns with hexane/isopropanol to resolve enantiomers .

- Asymmetric Synthesis : Employ (R)- or (S)-proline catalysts in Mannich reactions to control stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。